molecular formula C19H15FO5 B5857928 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 302918-19-0

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5857928
CAS RN: 302918-19-0
M. Wt: 342.3 g/mol
InChI Key: AXNUEOINFFKGKO-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as FDPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FDPAC belongs to the class of coumarin derivatives, which are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival. Additionally, this compound activates the extrinsic pathway of apoptosis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. This compound also exhibits anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is its potential as a lead compound for the development of anticancer agents. This compound has been shown to have potent anticancer activity and exhibits selectivity towards cancer cells, which may reduce the risk of toxicity to normal cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for the research on 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials, which may pave the way for its use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-fluorophenol in the presence of a catalyst, followed by acetylation with acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The purity of this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

IUPAC Name

[3-(4-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-10-16(24-12(3)21)9-8-15-17(22)19(11(2)23-18(10)15)25-14-6-4-13(20)5-7-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUEOINFFKGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302918-19-0
Record name 3-(4-FLUOROPHENOXY)-2,8-DIMETHYL-4-OXO-4H-CHROMEN-7-YL ACETATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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